molecular formula C11H10N4O3 B6593216 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 436688-52-7

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Cat. No. B6593216
CAS RN: 436688-52-7
M. Wt: 246.22 g/mol
InChI Key: HQARDVLSJLCFBA-UHFFFAOYSA-N
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Description

“5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid” is an organic compound that contains a phenyl functional group, a carbamoyl group, and an imidazole carboxylic acid group . It has a molecular weight of 246.23 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10N4O3 . The InChI code for this compound is 1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) .

Mechanism of Action

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is converted to ZMP in the body, which activates AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in several metabolic processes such as glucose uptake and lipid metabolism. Activation of AMPK by this compound leads to an increase in glucose uptake in skeletal muscle cells and a decrease in glucose production in the liver.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle cells, and decrease glucose production in the liver. It also has neuroprotective effects and has been shown to improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes it a useful tool for studying metabolic processes such as glucose uptake and lipid metabolism. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect cell viability and lead to inaccurate results.

Future Directions

There are several future directions for research on 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an adjuvant therapy for cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves the reaction of 4-amino-benzamide with glycine in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain the final compound.

Scientific Research Applications

Several studies have shown that 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid has potential therapeutic applications in various diseases. It has been shown to improve glucose uptake in skeletal muscle cells, which can be beneficial in the treatment of type 2 diabetes. It also has neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARDVLSJLCFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963095
Record name 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-52-7, 436688-52-7
Record name 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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